molecular formula C22H26N4O3 B5602444 N-[2-(5-CYCLOHEXANEAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE

N-[2-(5-CYCLOHEXANEAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE

Cat. No.: B5602444
M. Wt: 394.5 g/mol
InChI Key: DZOSYPSVDNWKNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(5-CYCLOHEXANEAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-{5-[(cyclohexylcarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide is 394.20049070 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Antineoplastic Activity : A study by Ram et al. (1992) discussed the synthesis of methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, which demonstrated significant growth inhibition in L1210 cells, suggesting potential antineoplastic activity. This could imply similar research applications for the compound (Ram et al., 1992).
  • Anti-Influenza Virus Activity : Hebishy et al. (2020) reported the synthesis of benzamide-based 5-aminopyrazoles showing remarkable antiavian influenza virus activity. This suggests potential virology research applications for similar benzamide derivatives (Hebishy et al., 2020).

Chemical Synthesis and Properties

  • Novel Synthesis Routes : Sañudo et al. (2006) described the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas. The synthesis method could be relevant for developing derivatives of the compound (Sañudo et al., 2006).
  • Heterocyclic Systems : Research by Trofimov et al. (2007) on the annelation of benzimidazoles could provide insights into the synthesis and properties of complex benzimidazole derivatives like the compound (Trofimov et al., 2007).

Pharmaceutical Applications

  • Prokinetic Agents : Srinivasulu et al. (2005) investigated Cinitapride related benzimidazole derivatives as potential prokinetic agents, suggesting a research avenue for gastrointestinal applications of similar compounds (Srinivasulu et al., 2005).

Antibacterial and Antimicrobial Activities

  • Antimicrobial Activity : A study by Sokmen et al. (2014) on the antibacterial, antiurease, and antioxidant activities of certain 1,2,4-triazole derivatives indicates the potential for similar research on the antimicrobial properties of the compound (Sokmen et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with biological targets like enzymes or receptors. The benzimidazole core is found in many pharmaceuticals and could potentially interact with biological systems .

Future Directions

The future directions for research on this compound would depend on its intended use. If it were a potential drug, for example, future research might focus on testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

N-[2-[5-(cyclohexanecarbonylamino)-1-methylbenzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-26-18-10-9-16(24-21(27)15-6-3-2-4-7-15)14-17(18)25-20(26)11-12-23-22(28)19-8-5-13-29-19/h5,8-10,13-15H,2-4,6-7,11-12H2,1H3,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOSYPSVDNWKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3CCCCC3)N=C1CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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